Ksp-IA

Description

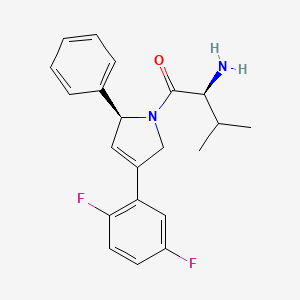

Structure

3D Structure

Properties

Molecular Formula |

C21H22F2N2O |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1 |

InChI Key |

GNFWJCGIZJCASB-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC(=C[C@H]1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |

Canonical SMILES |

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KSP-IA; KSP IA; KSPIA; |

Origin of Product |

United States |

Foundational & Exploratory

Ksp-IA: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein essential for the formation of the bipolar mitotic spindle, a key structure in cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent apoptotic cell death, making it a compelling target for anticancer therapeutics.[1][2] Ksp-IA is a potent and specific small-molecule inhibitor of KSP.[3] This technical guide provides a detailed overview of the in vitro mechanism of action of this compound, focusing on its biochemical and cellular effects.

Core Mechanism of Action

In vitro, this compound functions as a potent, specific, and allosteric inhibitor of KSP.[4] Unlike ATP-competitive inhibitors, this compound does not bind to the nucleotide-binding pocket of the KSP motor domain.[4] Its inhibitory action leads to the formation of characteristic monoastral spindles, where the centrosomes fail to separate, resulting in a cell cycle arrest in mitosis.[1][5] Prolonged mitotic arrest induced by this compound ultimately triggers apoptosis through a mitochondria-mediated pathway.[1][5]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes key quantitative data for this compound and a related KSP inhibitor, SB743921, for comparative purposes.

| Parameter | This compound | SB743921 | Cell Line(s) | Reference(s) |

| IC50 (KSP ATPase activity) | 3.6 nM, 11 nM | Not specified | N/A (Biochemical assay) | [3][4] |

| EC50 (Mitotic arrest) | 30 nM | Not specified | A2780 ovarian carcinoma | [4] |

| Growth Inhibition (Various concentrations) | Not specified | 1, 5, 10 nM | MDA-MB-231, MCF-7 | [6] |

Signaling Pathways and Cellular Fate

The cellular response to this compound is a multi-step process involving the activation of the spindle assembly checkpoint (SAC) and subsequent events leading to apoptosis.

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the key events initiated by this compound, from KSP inhibition to the induction of apoptosis.

References

- 1. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and biochemical characterization of selective ATP competitive inhibitors of the human mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

KSP-IA: A Deep Dive into its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of KSP-IA, a potent inhibitor of the Kinesin Spindle Protein (KSP). KSP, also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it a compelling target for cancer therapy. This compound, a member of the 2,4-diaryl-2,5-dihydropyrrole class of inhibitors, has demonstrated significant potency in preclinical studies.

Discovery and Development

This compound was discovered and developed by researchers at Merck Research Laboratories as part of a program to identify novel antimitotic agents.[1] The discovery process involved the optimization of high-throughput screening hits, leading to the identification of the 2,4-diaryl-2,5-dihydropyrrole scaffold as a promising pharmacophore for KSP inhibition. This compound, specifically designated as compound 17 in the initial publication, emerged as a highly potent inhibitor with an IC50 value of 3.6 nM against KSP.[2]

Quantitative Biological Data

The biological activity of this compound and related compounds has been characterized through various in vitro assays. The following table summarizes key quantitative data for this compound and a closely related analog.

| Compound | KSP ATPase Inhibition IC50 (nM) | Mitotic Arrest EC50 (nM, A2780 cells) |

| This compound (Compound 17) | 3.6 | <10 |

| Compound 11 | 7.9 | <10 |

Data sourced from Fraley et al., Bioorganic & Medicinal Chemistry Letters, 2006.[1]

Chemical Synthesis of this compound

The synthesis of this compound and its analogs involves a multi-step sequence starting from readily available starting materials. The key steps include the formation of the dihydropyrrole core followed by the introduction of the side chains.

Experimental Protocol: Synthesis of 2,4-diaryl-2,5-dihydropyrrole Core

A general procedure for the synthesis of the 2,4-diaryl-2,5-dihydropyrrole core, as described in the primary literature, is as follows:

-

Step 1: Condensation An appropriately substituted aryl aldehyde and an amine are condensed to form an imine.

-

Step 2: Cyclization The imine is then reacted with a suitable dienophile in a cyclization reaction to form the dihydropyrrole ring.

-

Step 3: Functionalization Further chemical modifications are carried out on the dihydropyrrole core to introduce the desired R-groups, leading to the final KSP inhibitor, such as this compound.

Note: This is a generalized description. For the exact, detailed, step-by-step synthesis of this compound (compound 17), including reagents, reaction conditions, and purification methods, it is imperative to consult the experimental section of the original publication: Fraley ME, et al. Bioorg Med Chem Lett. 2006 Apr 1;16(7):1775-9.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by specifically inhibiting the ATPase activity of the KSP motor protein.[3] KSP is essential for pushing the two centrosomes apart during prophase, a critical step in the formation of a bipolar spindle. Inhibition of KSP leads to the formation of monopolar spindles, or "monoasters," which triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[4]

Experimental Workflows

The discovery and characterization of this compound involved a series of key experiments to determine its potency and cellular effects.

KSP ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor domain, which is essential for its function.

Cell-Based Mitotic Arrest Assay

This assay determines the concentration of a compound required to induce mitotic arrest in a cancer cell line.

Conclusion

This compound is a potent and specific inhibitor of the kinesin spindle protein with promising anticancer activity. Its discovery has paved the way for the development of a new class of antimitotic agents. This guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, serving as a valuable resource for researchers in the field of cancer drug development. For further detailed experimental procedures and data, direct consultation of the cited primary literature is strongly recommended.

References

- 1. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of allosteric inhibitors of kinesin spindle protein (KSP) for the treatment of taxane-refractory cancer: MK-0731 and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Ksp-IA Effect on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the effects of Ksp-IA, a potent and specific inhibitor of the Kinesin Spindle Protein (KSP), on mitotic spindle formation and subsequent cellular outcomes. KSP, also known as Eg5 or KIF11, is a crucial motor protein for the establishment of a bipolar spindle during mitosis. Its inhibition by this compound leads to a characteristic mitotic arrest with the formation of monopolar spindles, ultimately triggering apoptosis in proliferating cancer cells. This document details the mechanism of action of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction to Kinesin Spindle Protein (KSP) and its Inhibition

The Kinesin Spindle Protein (KSP), a member of the kinesin-5 superfamily, is a plus-end-directed motor protein essential for proper cell division.[1] It forms a homotetrameric structure that is capable of sliding antiparallel microtubules apart.[2] This function is critical during early mitosis for the separation of centrosomes and the establishment and maintenance of the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[2] Inhibition of KSP function disrupts this process, leading to the formation of a "monoastar," a monopolar spindle where chromosomes are arranged in a rosette-like structure around a single centrosome.[3] This abnormal spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[4] If the arrest is sustained, it can lead to apoptotic cell death.[4]

Due to its specific role in mitosis, KSP is an attractive target for anticancer drug development, as its inhibition is expected to have fewer side effects on non-proliferating cells compared to traditional microtubule-targeting agents like taxanes.[3] this compound is a potent, small-molecule inhibitor of KSP.

Mechanism of Action of this compound

This compound is an allosteric inhibitor of KSP. It does not bind to the ATP-binding site but to a distinct pocket on the motor domain. This binding event locks the KSP motor protein in an ADP-bound state, preventing the release of ADP and subsequent ATP hydrolysis. This conformational change inhibits the motor's ability to move along microtubules, thereby halting the outward force required for centrosome separation.[3]

The downstream consequences of this compound-mediated KSP inhibition are a cascade of cellular events:

-

Formation of Monopolar Spindles: Without the outward push from KSP, the two centrosomes fail to separate, resulting in the characteristic monopolar spindle.[3]

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores on the monopolar spindle activates the SAC, leading to a prolonged mitotic arrest.[4]

-

Mitotic Slippage and Apoptosis: If the mitotic arrest is prolonged, cells may eventually exit mitosis without proper chromosome segregation, a process known as "mitotic slippage."[4] This aberrant exit from mitosis, along with the sustained mitotic arrest, triggers the intrinsic apoptotic pathway.[4][5] This process is independent of p53 and is mediated by the activation of the pro-apoptotic protein Bax.[5][6] Activated Bax leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptotic cell death.[7]

Caption: Signaling pathway of this compound induced mitotic arrest and apoptosis.

Quantitative Data on the Effects of this compound and Other KSP Inhibitors

The potency of this compound and other KSP inhibitors has been quantified through various in vitro and cell-based assays.

| Inhibitor | Assay Type | Target/Cell Line | IC50 / Ki | Reference |

| This compound | KSP ATPase Activity | Recombinant Human KSP | 3.6 nM (IC50) | |

| Ispinesib | KSP ATPase Activity | Recombinant Human KSP | <10 nM (IC50) | [3] |

| SB-743921 | KSP ATPase Activity | Recombinant Human KSP | 0.1 nM (Ki) | [3] |

| MK-0731 | KSP ATPase Activity | Recombinant Human KSP | 2.2 nM (IC50) | [3] |

| Monastrol | KSP ATPase Activity | Recombinant Eg5 | 14 µM (IC50) |

| Cell Line | Treatment | Effect | Observation | Reference |

| HeLa | 10 nM Paclitaxel (20h) | Mitotic Arrest | ~90% of cells arrested in mitosis | |

| HCT116 & MDA-MB-468 | 300 nM this compound | Mitotic Arrest | Increased phospho-histone H3 levels | |

| HCT116 & MDA-MB-468 | 300 nM this compound | Apoptosis | Increased cleaved PARP levels | [8] |

| A2780 | Cisplatin (IC90) | Apoptosis | 6-14% apoptotic cells | [9] |

| IGROV-1 | Cisplatin (IC90) | Apoptosis | 30-40% apoptotic cells | [9] |

Experimental Protocols

In Vitro KSP ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the KSP motor protein.

Materials:

-

Recombinant human KSP motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Malachite green phosphate detection reagent

-

Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

This compound at various concentrations

Protocol:

-

Prepare a reaction mixture containing assay buffer, microtubules, and this compound at various concentrations.

-

Add recombinant KSP motor domain to the reaction mixture and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 650 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and the detection of monopolar spindle formation.

Materials:

-

Cancer cell lines (e.g., HeLa, A2780)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for DNA staining)

-

Mounting medium

Protocol:

-

Seed cells on coverslips and treat with various concentrations of this compound for a specified time (e.g., 16-24 hours).

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Flow Cytometry for Cell Cycle Analysis

This method is used to quantify the percentage of cells arrested in the G2/M phase of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Trypsin

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G2/M phase of the cell cycle.

Caption: Experimental workflow for assessing the effects of this compound.

Logical Relationships and Outcomes

The inhibition of KSP by this compound sets in motion a clear and logical cascade of events, making it a highly specific and targeted anticancer strategy. The relationship between the initial molecular interaction and the final cellular outcome is direct and predictable.

Caption: Logical relationship of this compound action and cellular outcome.

Conclusion

This compound represents a promising class of targeted anticancer agents that specifically disrupt the process of mitosis in rapidly dividing cancer cells. Its well-defined mechanism of action, leading to the formation of monopolar spindles and subsequent apoptosis, provides a clear rationale for its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on KSP inhibitors and other antimitotic agents. Further research into the nuances of the signaling pathways involved and the potential for combination therapies will continue to advance the clinical development of this important class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracking BAX once its trigger is pulled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Time-dependent changes in factors involved in the apoptotic process in human ovarian cancer cells as a response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Ksp-IA Treatment on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kinesin Spindle Protein (KSP), a member of the kinesin-5 family of motor proteins, plays a pivotal role in the establishment of a bipolar mitotic spindle, a prerequisite for accurate chromosome segregation during cell division. Its exclusive role in mitosis and its overexpression in various cancer cells have rendered it an attractive target for anticancer drug development. Ksp-IA, a potent dihydropyrrole-based inhibitor of KSP, has demonstrated significant anti-proliferative activity. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by specifically targeting and inhibiting the ATPase activity of KSP.[1] This inhibition prevents KSP from sliding microtubules apart, leading to a failure in centrosome separation and the subsequent formation of abnormal monopolar spindles.[2] This disruption of mitotic spindle formation activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle. The sustained activation of the SAC due to the persistent presence of monopolar spindles leads to a prolonged mitotic arrest, ultimately triggering apoptotic cell death.[3]

Core Cellular Pathways Affected by this compound

The primary cellular processes disrupted by this compound treatment are mitosis and the induction of apoptosis. These events are orchestrated through a series of interconnected signaling pathways.

Mitotic Arrest

The inhibition of KSP by this compound is the initial event that sets in motion a cascade of cellular responses. The inability to form a bipolar spindle leads to the accumulation of cells in the G2/M phase of the cell cycle. This mitotic arrest is a direct consequence of the activation of the spindle assembly checkpoint, which prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as cyclin B1 and securin, for degradation.

Apoptosis Induction

Prolonged mitotic arrest induced by this compound treatment ultimately culminates in programmed cell death, or apoptosis.[3] This process is often coupled with a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in tetraploidy and aneuploidy, which can trigger apoptosis.[3] The apoptotic response to KSP inhibition is primarily mediated through the intrinsic, or mitochondrial, pathway. This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[3] Notably, this compound-induced apoptosis can occur independently of the tumor suppressor protein p53.

Quantitative Data on this compound and Representative KSP Inhibitor Treatment

Quantitative analysis of the effects of KSP inhibitors is crucial for understanding their potency and cellular impact. While comprehensive quantitative data for this compound across a wide range of cell lines is limited in publicly available literature, the following tables summarize the known data for this compound and provide representative data for another potent KSP inhibitor, SB-743921, to illustrate the typical effects of this class of compounds.

Table 1: In Vitro Potency of this compound

| Compound | Assay | IC50 (nM) | Cell Line | Reference |

| This compound | KSP ATPase Inhibition | 3.6 | - | [1] |

| 2,4-diaryl-2,5-dihydropyrroles | Mitotic Arrest | <10 | A2780 (Ovarian) |

Table 2: Effect of a Representative KSP Inhibitor (SB-743921) on Cell Cycle Distribution

Data presented for SB-743921 as a representative potent KSP inhibitor.

| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |

| MDA-MB-231 (Breast) | Control | 65.4 | 20.1 | 14.5 | [4] |

| 1 nM SB-743921 | 45.2 | 15.3 | 39.5 | [4] | |

| 5 nM SB-743921 | 20.1 | 10.2 | 69.7 | [4] | |

| MCF-7 (Breast) | Control | 70.2 | 18.5 | 11.3 | [4] |

| 1 nM SB-743921 | 50.1 | 12.4 | 37.5 | [4] | |

| 5 nM SB-743921 | 25.3 | 8.9 | 65.8 | [4] |

Table 3: Induction of Apoptosis by a Representative KSP Inhibitor (SB-743921)

Data presented for SB-743921 as a representative potent KSP inhibitor.

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Reference |

| Ly-1 (GC-DLBCL) | Control | 5.2 | [5] |

| 1 nM SB-743921 | 25.8 | [5] | |

| 10 nM SB-743921 | 68.4 | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for key assays used to characterize the effects of this compound treatment.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a complex mixture. This protocol can be used to analyze the expression levels of key apoptotic proteins such as cleaved caspases and PARP, as well as Bcl-2 family members.

Protocol:

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence for Mitotic Spindle Analysis

Principle: Immunofluorescence allows for the visualization of specific cellular structures, in this case, the mitotic spindle, using fluorescently labeled antibodies.

Protocol:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound as required.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

DNA Staining: Wash with PBST and counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Mounting: Wash with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images of the mitotic spindles and chromosomes.

Visualizing the Pathways and Workflows

Diagrams are provided below to illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a potent inhibitor of the kinesin spindle protein that effectively disrupts mitosis in cancer cells, leading to cell cycle arrest and apoptosis. Its mechanism of action, centered on the formation of monopolar spindles and the subsequent activation of the spindle assembly checkpoint, highlights the vulnerability of proliferating cells to the targeted inhibition of essential mitotic machinery. The induction of apoptosis via the intrinsic mitochondrial pathway underscores a common route for cell death in response to mitotic catastrophe. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of KSP inhibitors as a promising class of anticancer therapeutics. Further research focusing on generating comprehensive quantitative data for this compound across a broader panel of cancer cell lines will be instrumental in fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ksp-IA: A Technical Guide to a Novel Kinesin Spindle Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological properties of Ksp-IA, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). KSP, a crucial motor protein in the formation of the bipolar mitotic spindle, represents a key target in oncology. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document details the mechanism of action, in vitro efficacy, and the apoptotic signaling pathways induced by this compound and its chemical class of 2,4-diaryl-2,5-dihydropyrrole inhibitors. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the pharmacological characteristics of this promising anti-cancer agent.

Introduction

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 superfamily of microtubule motor proteins. It plays an indispensable role during the early stages of mitosis by hydrolyzing ATP to provide the force required to separate the centrosomes and establish a bipolar spindle. The expression of KSP is largely restricted to proliferating cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window and a different side-effect profile compared to traditional tubulin-targeting anti-mitotic agents.

This compound (also known as compound 17) is a potent, small-molecule inhibitor belonging to the 2,4-diaryl-2,5-dihydropyrrole class of KSP inhibitors.[1][2] This guide will elucidate the core pharmacological properties of this compound, providing a technical resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action

This compound and its analogs function as allosteric inhibitors of KSP. They do not bind to the ATP or microtubule binding sites but rather to a distinct pocket on the motor domain. This binding event locks the KSP motor in a state that prevents its proper function, leading to the formation of characteristic monopolar spindles, where the centrosomes fail to separate.[3] This aberrant spindle formation activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis. If the cell is unable to resolve this mitotic arrest, it ultimately undergoes apoptosis.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and cellular activity of this compound and a closely related analog from the same chemical class.

Table 1: In Vitro Potency of this compound and a Related Analog

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound (compound 17) | KSP | Enzymatic | 3.6 | [2] |

| Compound 1 | KSP | Enzymatic | 2.0 | [3] |

Table 2: In Vitro Cellular Activity in A2780 Human Ovarian Carcinoma Cells

| Compound | Assay | EC50 (nM) | Reference |

| 2,4-diaryl-2,5-dihydropyrrole class | Mitotic Arrest | < 10 | [1] |

| Compound 1 | Mitotic Arrest | 8.6 | [3] |

| Compound 1 | Caspase-3 Activation | 11 | [3] |

Signaling Pathways

Inhibition of KSP by this compound triggers a cascade of events culminating in programmed cell death. The primary pathway implicated is the intrinsic apoptotic pathway.

Mitotic Arrest and Spindle Assembly Checkpoint Activation

The initial cellular response to KSP inhibition is the failure to form a bipolar spindle, leading to the activation of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation.

Caption: KSP inhibition by this compound disrupts spindle formation, activating the SAC and causing mitotic arrest.

Intrinsic Apoptotic Pathway

Prolonged mitotic arrest induced by KSP inhibition ultimately leads to apoptosis through the intrinsic, or mitochondrial, pathway. This process is mediated by the pro-apoptotic protein Bax and is independent of p53 status.[5][6]

Caption: KSP inhibition triggers the intrinsic apoptotic pathway via Bax activation.

Experimental Protocols

KSP ATPase Activity Assay

This assay measures the enzymatic activity of KSP by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Reagents and Materials:

-

Purified recombinant human KSP motor domain

-

Microtubules (taxol-stabilized)

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT

-

ATP solution

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing KSP enzyme and microtubules in the assay buffer.

-

Add this compound or vehicle control at various concentrations to the reaction mixture and incubate for a specified time at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of free phosphate using a malachite green-based colorimetric assay.[7]

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Mitotic Arrest Assay in A2780 Cells

This cell-based assay quantifies the ability of this compound to induce mitotic arrest.

-

Reagents and Materials:

-

A2780 human ovarian carcinoma cells

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound

-

Fixative (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Procedure:

-

Seed A2780 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells and resuspend in PI staining solution.

-

Analyze the cell cycle distribution by flow cytometry, quantifying the percentage of cells in the G2/M phase.[9]

-

Calculate the EC50 value for mitotic arrest.

-

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

A2780 human ovarian carcinoma cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant A2780 cells, possibly mixed with Matrigel, into the flank of the mice.[10]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[11]

-

Administer this compound or vehicle control according to a predetermined dosing schedule and route (e.g., intraperitoneal or intravenous).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the animals as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Toxicity and Therapeutic Potential

A key advantage of KSP inhibitors over traditional anti-mitotic agents that target tubulin is their potential for a more favorable safety profile. Since KSP is primarily active in dividing cells, these inhibitors are expected to have less impact on non-proliferating tissues, such as neurons, potentially reducing the incidence of peripheral neuropathy.[3] However, as with many anti-cancer agents, myelosuppression can be a dose-limiting toxicity.

The development of 2,4-diaryl-2,5-dihydropyrrole KSP inhibitors has also focused on mitigating off-target effects, such as hERG channel binding, and overcoming challenges like P-glycoprotein (Pgp) mediated efflux.[12]

Conclusion

This compound is a potent inhibitor of the Kinesin Spindle Protein, belonging to the 2,4-diaryl-2,5-dihydropyrrole chemical class. It effectively induces mitotic arrest and apoptosis in cancer cells through the intrinsic pathway. The data presented in this guide highlight the potential of this compound and related compounds as valuable tools for cancer research and as leads for the development of novel anti-mitotic therapies. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

- 1. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MPT0G066, a novel anti-mitotic drug, induces JNK-independent mitotic arrest, JNK-mediated apoptosis, and potentiates antineoplastic effect of cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. Kinesin spindle protein (KSP) inhibitors. Part V: discovery of 2-propylamino-2,4-diaryl-2,5-dihydropyrroles as potent, water-soluble KSP inhibitors, and modulation of their basicity by beta-fluorination to overcome cellular efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Core of Ksp-IA: An In-depth Technical Guide on its Early Research and Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the early-stage research and development of Ksp-IA, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). This compound, also identified as compound 17 in initial publications, emerged from a focused drug discovery program aimed at identifying novel antimitotic agents with a distinct mechanism of action from traditional tubulin-targeting drugs. This document details the fundamental biochemical and cellular activities of this compound, the experimental methodologies employed in its characterization, and the key findings that established its preclinical proof of concept.

Introduction to Kinesin Spindle Protein (KSP) as a Therapeutic Target

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a plus-end directed motor protein belonging to the kinesin-5 family. It plays an indispensable role during the early stages of mitosis by establishing and maintaining the bipolar mitotic spindle, a crucial structure for the accurate segregation of chromosomes into daughter cells. Inhibition of KSP's ATPase activity disrupts this process, leading to the formation of characteristic monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][2][3][4][5][6][7] This specific involvement in mitosis makes KSP an attractive target for cancer therapy, with the potential for a wider therapeutic window and reduced neurotoxicity compared to microtubule-targeting agents like taxanes and vinca alkaloids.[8]

This compound: A Potent 2,4-Diaryl-2,5-dihydropyrrole KSP Inhibitor

This compound was identified through the optimization of a series of 2,4-diaryl-2,5-dihydropyrrole compounds. The introduction of basic amide and urea moieties to the dihydropyrrole core was a key step in enhancing both the potency and aqueous solubility of this class of inhibitors.[9]

Biochemical Activity

The primary mechanism of action of this compound is the inhibition of the ATPase activity of the KSP motor domain. This enzymatic activity is essential for KSP to hydrolyze ATP and generate the mechanical force required to push the spindle poles apart.

| Parameter | Value | Reference |

| IC50 (KSP ATPase) | 3.6 nM | [10] |

Table 1: Biochemical Potency of this compound

Cellular Activity

In cellular assays, this compound demonstrated potent induction of mitotic arrest, characterized by the formation of monopolar spindles. This cellular phenotype is a hallmark of KSP inhibition. The potency of this compound in inducing mitotic arrest was quantified in various cancer cell lines.

| Cell Line | EC50 (Mitotic Arrest) | Reference |

| A2780 (Human Ovarian Carcinoma) | <10 nM | [9] |

Table 2: Cellular Potency of this compound in Inducing Mitotic Arrest

Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. Research into the molecular mechanisms underlying this process has revealed that this compound activates the intrinsic apoptotic pathway.[2][3]

Role of the Spindle Assembly Checkpoint and Mitotic Slippage

The induction of apoptosis by this compound is intricately linked to the cellular response to mitotic stress. The initial mitotic arrest is mediated by the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[5][11] However, sustained arrest can lead to a phenomenon known as "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in a tetraploid G1 state.[3][11] It is the interplay between a competent SAC and subsequent mitotic slippage that is crucial for triggering the apoptotic cascade following KSP inhibition.[2][11]

Activation of the Intrinsic Apoptotic Pathway

The apoptotic signal initiated by mitotic slippage converges on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment leads to the activation of the pro-apoptotic protein Bax, a key event that commits the cell to apoptosis.[2] Bax activation occurs upstream of caspase activation, indicating its central role in mediating the lethal effects of KSP inhibition.[2] Activated Bax leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the caspase cascade, with caspase-3 being a key executioner caspase, ultimately leading to the dismantling of the cell.[2] Notably, this process has been shown to be independent of the tumor suppressor protein p53.[2][3]

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in the early research of this compound.

KSP ATPase Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound on the ATPase activity of purified KSP motor domain.

Protocol:

-

Reagents: Purified recombinant human KSP motor domain, microtubules, ATP, and a phosphate detection reagent (e.g., malachite green).

-

Procedure: a. The KSP enzyme is incubated with varying concentrations of this compound in a reaction buffer containing microtubules. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period. d. The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric assay, such as the malachite green assay. e. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mitotic Arrest Assay

Objective: To quantify the ability of this compound to induce mitotic arrest in cultured cancer cells.

Protocol:

-

Cell Culture: A suitable cancer cell line (e.g., A2780) is cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

Fixation and Staining: Cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3).

-

Microscopy and Analysis: The percentage of cells in mitosis (identified by condensed chromatin and positive staining for the mitotic marker) is determined by fluorescence microscopy and image analysis.

-

EC50 Calculation: The effective concentration that induces mitotic arrest in 50% of the cell population (EC50) is determined by plotting the percentage of mitotic cells against the drug concentration.

Bax Activation Assay

Objective: To assess the activation of the pro-apoptotic protein Bax in response to this compound treatment.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound for various time points.

-

Cell Lysis: Cells are lysed in a buffer that preserves protein conformation.

-

Immunoprecipitation: The activated form of Bax is specifically immunoprecipitated using a conformation-specific antibody (e.g., 6A7).

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-Bax antibody to detect the amount of activated Bax.

Caspase-3 Activity Assay

Objective: To measure the activity of the executioner caspase-3 as an indicator of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound and subsequently lysed to release cellular contents.

-

Fluorogenic Substrate: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Fluorescence Measurement: Cleavage of the substrate by active caspase-3 releases a fluorescent molecule, and the increase in fluorescence is measured over time using a fluorometer. The activity is normalized to the total protein concentration of the lysate.

Conclusion

The early research and development of this compound established it as a potent and specific inhibitor of the Kinesin Spindle Protein. Through a distinct mechanism of action involving the induction of mitotic arrest and subsequent activation of the intrinsic apoptotic pathway, this compound demonstrated significant preclinical potential as an anticancer agent. The detailed experimental protocols and quantitative data generated during this phase provided a solid foundation for its further development. This technical guide serves as a comprehensive resource for understanding the core preclinical science that underpinned the initial investigation of this promising therapeutic candidate.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Spindle checkpoint function and cellular sensitivity to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Kinesin-5: cross-bridging mechanism to targeted clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 9. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Ksp-IA in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Mitosis with Kinesin Spindle Protein Inhibitors

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein that facilitates the separation of centrosomes and the formation of a bipolar spindle during the mitotic phase of cell division.[1][2][3] Its activity is essential for the proper segregation of chromosomes into daughter cells. In oncology, KSP has emerged as a high-value target because its expression is largely restricted to proliferating cells. Many types of cancer exhibit high rates of cell division and are therefore particularly dependent on robust KSP function.[1][3]

Unlike traditional anti-mitotic agents like taxanes and vinca alkaloids which target microtubules directly and can cause significant side effects such as peripheral neuropathy, KSP inhibitors offer a more targeted approach with potentially lower toxicity to non-dividing cells.[4][5]

Ksp-IA: Mechanism of Action

This compound represents a class of potent and selective small-molecule inhibitors that target the KSP motor protein.[6] The mechanism of action involves the following key steps:

-

Allosteric Inhibition: this compound binds to an allosteric pocket on the KSP motor domain, distinct from the ATP-binding site.[7]

-

Disruption of Spindle Formation: This binding locks the KSP protein in a state that prevents it from hydrolyzing ATP and moving along microtubules. The result is a failure of the centrosomes to separate.[2]

-

Mitotic Arrest: Cells are unable to form a functional bipolar spindle and instead form a "mono-astral" spindle, with chromosomes arranged in a rosette pattern around a single spindle pole.[1][2] This activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M phase.[1][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process is often mediated by the activation of pro-apoptotic proteins like Bax and is frequently independent of the tumor suppressor p53's status.[2][7][8]

This targeted disruption of mitosis makes this compound and similar inhibitors a promising strategy for treating various malignancies, including solid tumors and hematological cancers.[5][9]

Data Presentation: Efficacy of KSP Inhibitors Across Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for several well-characterized KSP inhibitors in various cancer cell lines, demonstrating the potent anti-proliferative activity of this drug class. The data is representative of the efficacy expected from a potent KSP inhibitor like this compound.

Table 1: IC50 Values of Ispinesib (SB-715992)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Colo205 | Colon Cancer | 1.2 - 9.5 | [4][5] |

| HT-29 | Colon Cancer | 1.2 - 9.5 | [4][5] |

| PC-3 | Prostate Cancer | ~15-30 (Effective Conc.) | [5][6] |

| BT-474 | Breast Cancer | 45 | [6] |

| MDA-MB-468 | Breast Cancer | 19 | [6] |

| Various | 23 Tumor Cell Lines | Median: 4.1 | [1] |

Table 2: IC50 / EC50 Values of Filanesib (ARRY-520)

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 0.7 | [2] |

| HCT-15 | Colon Cancer | 3.7 | [3] |

| K562/ADR | Leukemia (Drug-Resistant) | 4.2 | [3] |

| NCI/ADR-RES | Ovarian (Drug-Resistant) | 14 | [3] |

| Various | Leukemia & Solid Tumors | 0.4 - 14.4 | [2] |

Table 3: IC50 Values of Litronesib (SB-743921)

| Cell Line Subtype | Cancer Type | IC50 Range | Reference |

| GC-DLBCL | Diffuse Large B-cell Lymphoma | 1 nM - 900 nM | [10] |

| ABC-DLBCL | Diffuse Large B-cell Lymphoma | 1 nM - 10 µM | [10] |

| CML Primary Cells | Chronic Myeloid Leukemia | ~1 (Effective Conc.) | [11] |

| MCF-7 | Breast Cancer | Concentration-dependent effect | [12] |

| MDA-MB-231 | Breast Cancer | Concentration-dependent effect | [12] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: KSP inhibition by this compound leads to mitotic arrest and apoptosis.

Experimental Workflow Diagram

Caption: Standard workflow for evaluating this compound in a cancer cell line.

Logical Relationship Diagram

Caption: Causal chain from KSP inhibition to cancer cell death.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment

-

Cell Line Maintenance: Culture the desired cancer cell line in its recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Trypsinize and count cells using a hemocytometer or automated cell counter. Seed cells into appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for flow cytometry and western blotting) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

-

Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with an equivalent concentration of DMSO (typically <0.1%).

Protocol 2: Cell Viability (MTT) Assay

-

Setup: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and treat with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Setup: Seed cells in 6-well plates (e.g., 2.5 x 10^5 cells/well) and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 16-24 hours.[13]

-

Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Acquisition & Analysis: Analyze the samples using a flow cytometer. Gate the cell populations based on DNA content (Sub-G1, G0/G1, S, and G2/M phases) to quantify the percentage of cells in each phase. A significant increase in the G2/M population indicates mitotic arrest.

Protocol 4: Apoptosis Assay (Annexin V/PI) by Flow Cytometry

-

Setup: Treat cells in 6-well plates as described for cell cycle analysis, typically for a longer duration (e.g., 48 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Acquisition & Analysis: Analyze the stained cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Western Blot Analysis

-

Setup and Lysis: Treat cells in 6-well or 10 cm plates with this compound. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against KSP, p53, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 4. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Ksp-IA Dosage and Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Kinesin Spindle Protein (KSP) inhibitors, also known as Ksp-IA, in various preclinical models. The included protocols are designed to guide researchers in the formulation, administration, and evaluation of these antimitotic agents in vivo.

Introduction to Kinesin Spindle Protein (KSP) Inhibition

Kinesin spindle protein (KSP), or Eg5, is a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[1] A key advantage of targeting KSP is its limited expression in terminally differentiated cells like neurons, potentially reducing the neurotoxicity often associated with other mitotic inhibitors such as taxanes.[2] Several small molecule KSP inhibitors, including Ispinesib, Filanesib (ARRY-520), and Litronesib, have been evaluated in preclinical and clinical settings.[3]

Preclinical Dosage and Administration Summary

The following tables summarize the dosages, administration routes, and schedules for prominent KSP inhibitors in various preclinical xenograft models.

Table 1: Ispinesib (SB-715992) Preclinical Dosing Regimens

| Preclinical Model | Cell Line(s) | Dose | Administration Route | Dosing Schedule | Reference(s) |

| Pediatric Solid Tumors | Various | 10 mg/kg | Intraperitoneal (i.p.) | Every 4 days for 3 doses, repeated at day 21 | [4] |

| Acute Lymphoblastic Leukemia (ALL) | Various | 5 mg/kg | Intraperitoneal (i.p.) | Every 4 days for 3 doses, repeated at day 21 | [4] |

| Breast Cancer | MCF-7, KPL4, HCC1954, BT474, MDA-MB-468 | 8-10 mg/kg | Intraperitoneal (i.p.) | Every 4 days for 3 doses | [2] |

Table 2: Filanesib (ARRY-520) Preclinical Dosing Regimens

| Preclinical Model | Cell Line(s) | Dose | Administration Route | Dosing Schedule | Reference(s) |

| Multiple Myeloma | RPMI 8226 | Not specified | Not specified | Not specified | [5] |

| Prostate Cancer | DU145, PC-3 | Not specified | Not specified | Not specified | [5] |

| Solid Tumors | HT-29, HCT-116, MDA-MB-231, A2780 | 10, 15, 20, 30 mg/kg | Intraperitoneal (i.p.) | Not specified | [5] |

| Ovarian Cancer | Not specified | Not specified | Not specified | Not specified | [6] |

| Cholangiocarcinoma | CCLP1, TFK1 | Not specified | Not specified | Not specified | [7] |

Table 3: Other KSP Inhibitors - Preclinical Dosing Regimens

| KSP Inhibitor | Preclinical Model | Cell Line(s) | Dose | Administration Route | Dosing Schedule | Reference(s) |

| SCH 2047069 | Colon Tumor Xenograft | HCT-116 | 5 and 7.5 mg/kg | Oral | Every 3 days | [5] |

| SB743921 | Cholangiocarcinoma | Not specified | Not specified | Not specified | Not specified | [3][7] |

Experimental Protocols

Protocol 1: Formulation of KSP Inhibitors for In Vivo Administration

This protocol provides a general guideline for the formulation of hydrophobic KSP inhibitors for preclinical studies. Optimization for individual compounds may be required.

Materials:

-

KSP inhibitor (e.g., Ispinesib, Filanesib)

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

-

Cremophor EL

-

Dimethylacetamide (DMAA)

-

Acidified water (pH 5)

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure for a DMSO/Corn Oil Formulation (Common for Filanesib): [5]

-

Accurately weigh the required amount of the KSP inhibitor.

-

Dissolve the KSP inhibitor in a minimal amount of DMSO to create a stock solution (e.g., 37.5 mg/mL).[5] Ensure complete dissolution, using a vortex mixer or brief sonication if necessary.

-

In a separate sterile vial, measure the required volume of corn oil.[5]

-

Slowly add the KSP inhibitor stock solution to the corn oil while vortexing to ensure a homogenous suspension. For example, to prepare a 1 mL working solution, add 100 µL of a 37.5 mg/mL stock to 900 µL of corn oil.[5]

-

Visually inspect the formulation for any precipitation. The final formulation should be a clear solution or a uniform suspension.

-

Prepare the formulation fresh on the day of administration.[8]

Procedure for an Aqueous Formulation (Example for Ispinesib): [4]

-

Prepare a stock solution of Ispinesib.

-

Prepare the vehicle solution consisting of 2% (v/v) Cremophor EL and 2% (v/v) dimethylacetamide in acidified water (pH 5).[4]

-

Add the Ispinesib stock solution to the vehicle to achieve the final desired concentration.

-

Mix thoroughly by vortexing.

-

Administer the formulation immediately after preparation.

Protocol 2: Establishment of a Subcutaneous Xenograft Model

This protocol describes the establishment of a cell line-derived subcutaneous xenograft model in immunocompromised mice.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

70% Ethanol

-

Digital calipers

Procedure:

-

Culture the selected cancer cells under standard conditions until they reach 70-80% confluency.

-

On the day of implantation, harvest the cells by trypsinization.

-

Wash the cells with PBS and perform a cell count to determine viability (trypan blue exclusion).

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^7 cells in 0.2 mL).[9] Keep the cell suspension on ice.

-

Anesthetize the mouse using an approved protocol.

-

Wipe the injection site (typically the flank) with 70% ethanol.

-

Gently lift the skin to create a "tent."

-

Insert the needle subcutaneously and slowly inject the cell suspension (e.g., 0.2 mL).[9]

-

Monitor the mice for tumor growth. Once tumors are palpable, measure them 2-3 times per week using digital calipers.[4]

-

Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[9]

-

Initiate treatment when the average tumor volume reaches the desired size (e.g., 100-150 mm³).[2]

Protocol 3: Immunohistochemistry for Phosphohistone H3 (pHH3)

This protocol outlines the procedure for detecting the pharmacodynamic marker phosphohistone H3 (a marker of mitosis) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

-

FFPE tumor tissue sections (5 µm) on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., PBS with 5% normal goat serum)

-

Primary antibody: anti-phosphohistone H3 (Ser10)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate (or other appropriate detection system)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Immunostaining:

-

Wash slides in PBS.

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Apply blocking buffer and incubate for 30 minutes at room temperature.

-

Incubate with the primary anti-pHH3 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash with PBS.

-

Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash with PBS.

-

Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash with PBS.

-

-

Detection and Counterstaining:

-

Apply the DAB substrate and monitor for color development (brown precipitate).

-

Stop the reaction by rinsing with water.

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Visualizations

Caption: KSP Inhibition Signaling Pathway.

Caption: Preclinical Xenograft Experimental Workflow.

Caption: Dose-Response Relationship in Preclinical Models.

References

- 1. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. admescope.com [admescope.com]

- 9. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]

Application Notes and Protocols: Techniques for Measuring Ksp-IA Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy.[1][2] KSP inhibitors, particularly allosteric inhibitors (Ksp-IAs), have been the focus of extensive research and drug development efforts. This document provides detailed application notes and protocols for a range of in vitro and cell-based assays to effectively measure the efficacy of Ksp-IAs.

I. Biochemical Assays

Biochemical assays are fundamental for the initial screening and characterization of Ksp-IAs. They provide direct measurement of the inhibitor's effect on the molecular function of the KSP motor protein.

KSP ATPase Activity Assay

Principle: KSP utilizes the energy from ATP hydrolysis to move along microtubules. This assay measures the rate of ATP hydrolysis by KSP in the presence and absence of an inhibitor. A decrease in ATPase activity indicates inhibition of KSP motor function. The most common method for this is a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.

Experimental Protocol:

Materials:

-

Purified recombinant human KSP motor domain

-

Microtubules (polymerized from tubulin)

-

ATP

-

Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Malachite Green Reagent

-

Phosphate Standard (for standard curve)

-

Ksp-IA test compounds

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dilute KSP protein and microtubules to the desired concentrations in Assay Buffer.

-

Prepare a series of dilutions of the this compound test compound.

-

Prepare a phosphate standard curve according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a 96-well plate, add the KSP protein, microtubules, and varying concentrations of the this compound.

-

Include control wells: "no inhibitor" (KSP + microtubules + ATP), "no enzyme" (microtubules + ATP), and "buffer only".

-

-

Initiate Reaction:

-

Initiate the reaction by adding ATP to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Stop Reaction and Develop Color:

-

Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

-

Data Acquisition:

-